3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
3-amino-N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c14-10-2-1-3-12(8-10)21(19,20)17-11-6-4-9(5-7-11)13(18)16-15/h1-8,17H,14-15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRCYBCFMVEVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 4-Aminobenzoic Acid
This method is well documented and yields the target hydrazide in moderate to good yields with good purity confirmed by melting point and spectroscopic data.
Synthesis Starting from Ethyl 4-Aminobenzoate
An alternative approach begins with ethyl 4-aminobenzoate:
This route is efficient and commonly used for preparing hydrazide derivatives for further functionalization.
Additional Notes on Cyclization and Derivatization
- The hydrazide intermediate can undergo further reactions such as condensation with diketones to form heterocyclic derivatives (e.g., pyrazoles).
- Reaction with phenyl isocyanate or isothiocyanate yields urea or thiourea derivatives, which can cyclize to triazoles or thiadiazoles under specific conditions.
- These transformations highlight the versatility of the hydrazide intermediate in medicinal chemistry.
Research Findings and Characterization Data
Spectroscopic Characterization
- IR Spectroscopy : Disappearance of ester C=O absorption bands (~1735 cm⁻¹) upon hydrazinolysis; appearance of NH stretching bands (~3242 cm⁻¹) characteristic of hydrazide NH groups.
- Melting Points : Hydrazide typically shows melting points around 231-232°C, confirming purity and identity.
- NMR Data : Proton and carbon NMR confirm the presence of aromatic protons, sulfonamide NH2, and hydrazinecarbonyl protons.
Yields and Purity
- Overall yields for the hydrazide synthesis range from approximately 60% to over 90% depending on reaction conditions and purification methods.
- Purity is confirmed by recrystallization and spectral analysis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The hydrazine carbonyl group can be reduced to form a hydrazine derivative.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 3-nitro-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide.
Reduction: : Formation of this compound hydrazine derivative.
Substitution: : Formation of various substituted sulfonamides.
Scientific Research Applications
Antihypertensive Activity
Research indicates that compounds within the benzenesulfonamide class, including 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide, exhibit significant antihypertensive properties. A study using isolated rat heart models demonstrated that derivatives such as 4-(2-aminoethyl)-benzenesulfonamide effectively decreased perfusion pressure and coronary resistance, suggesting a potential mechanism involving calcium channel inhibition .
Calcium Channel Modulation
The antihypertensive effects of sulfonamides may be attributed to their interaction with calcium channels. Experimental data suggest that 4-(2-aminoethyl)-benzenesulfonamide can inhibit L-type calcium channels, leading to reduced cardiac contractility and lower blood pressure . This mechanism is critical for developing new antihypertensive therapies.
Carbonic Anhydrase Inhibition
Benzenesulfonamides have been shown to act as inhibitors of carbonic anhydrases, which play a vital role in regulating pH and fluid balance in tissues. The binding affinity of these compounds to various CA isoforms suggests their potential use in treating conditions such as glaucoma and certain types of cancer .
Case Studies and Experimental Findings
| Study | Compound Tested | Methodology | Key Findings |
|---|---|---|---|
| Takenaka et al., 1982 | 4-(2-aminoethyl)-benzenesulfonamide | Isolated rat heart model | Significant decrease in perfusion pressure; potential antihypertensive agent |
| Dabbagh et al., 2014 | Various diazobenzenesulfonamides | Binding affinity assays | Higher binding affinity towards tested carbonic anhydrases compared to other derivatives; potential antitumor activity |
Mechanism of Action
The mechanism by which 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the application and the specific molecular targets involved.
Comparison with Similar Compounds
Key Findings and Implications
Halogenation Effects : Chloro substituents () enhance lipophilicity and target binding in hydrophobic enzyme pockets .
Fluorinated Analogues : Trifluoromethyl groups () improve metabolic stability and agonist potency, critical for in vivo efficacy .
Bulkier Substituents : tert-Butyl and cyclohexyl groups () reduce oxidative degradation, extending half-life in ferroptosis inhibitors .
Biological Activity
3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C13H14N4O3S
- Molecular Weight : 306.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
- Inhibition of Carbonic Anhydrases : Similar compounds have shown significant binding affinity towards carbonic anhydrases (CAs), which are enzymes that regulate pH and fluid balance in tissues. The inhibition of specific CA isoforms could lead to therapeutic effects in conditions such as cancer and glaucoma .
- Impact on Perfusion Pressure : In studies involving derivatives like 4-(2-aminoethyl)benzenesulfonamide, it was observed that these compounds can significantly decrease perfusion pressure in isolated rat heart models, suggesting a potential cardiovascular effect . This may indicate that this compound could exert similar effects.
Case Studies
- Cardiovascular Effects :
- Antitumor Activity :
Data Table: Biological Activity Summary
| Study Focus | Compound Tested | Key Findings |
|---|---|---|
| Cardiovascular Effects | 4-(2-aminoethyl)benzenesulfonamide | Decreased perfusion pressure significantly (p < 0.05) |
| Antitumor Activity | Various benzenesulfonamides | Some exhibited antitumor activity against leukemia |
| Enzyme Inhibition | Carbonic Anhydrases | Higher binding affinity noted for related compounds |
Pharmacokinetic Considerations
Pharmacokinetic parameters for similar compounds have been evaluated using theoretical models such as ADME/PK analysis. These studies suggest that the absorption, distribution, metabolism, and excretion (ADME) profiles of such compounds could influence their biological activity and therapeutic potential .
Q & A
Q. Why might solubility limitations arise in biological assays, and how to mitigate them?
- Methodology : Poor aqueous solubility can lead to aggregation. Address via:
- Co-solvent systems (e.g., DMSO/PBS mixtures ≤0.1%).
- Nanoformulation (e.g., liposomal encapsulation) .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
